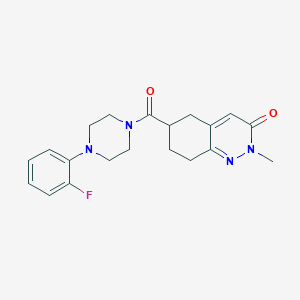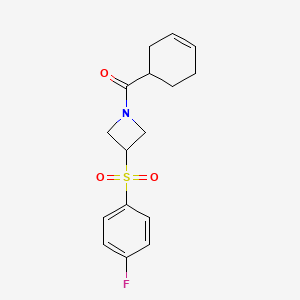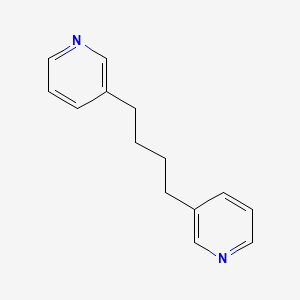![molecular formula C20H14N4O2S B2985135 6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline CAS No. 946338-23-4](/img/structure/B2985135.png)
6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline” is a furan- and thiophene-2-carbonyl amino acid derivative . These derivatives have been shown to activate Hypoxia-Inducible Factor (HIF) via inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . This suggests that they could have potential applications in the treatment of conditions related to hypoxia .
Synthesis Analysis
The synthesis of furan- and thiophene-2-carbonyl amino acid derivatives involves several steps. Under an N2 atmosphere, 2-([1,1′-biphenyl]-4-yl)thiophene, 2-(4-phenoxyphenyl)thiophene, or 2-methylfuran (1.0 equiv.) was placed in a three-necked flask with distilled THF or Et2O. The flask was cooled at 0 °C, and n-butyllithium (1.1 equiv.) was added dropwise over a period of 15 min. The mixture was then stirred for 30 min at room temperature .Chemical Reactions Analysis
The chemical reactions involving furan- and thiophene-2-carbonyl amino acid derivatives are complex and can involve multiple steps. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives, is one example .Physical And Chemical Properties Analysis
Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research by Abu‐Hashem (2018) on the synthesis of new heterocyclic compounds from visnagenone or khellinone, including quinoxaline derivatives, revealed their antimicrobial activity against various bacteria and fungi. This suggests potential applications of quinoxaline derivatives in developing antimicrobial agents (A. Abu‐Hashem, 2018).
Antitubercular Evaluation
Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from quinoxaline and evaluated their antitubercular activity. This highlights the role of quinoxaline derivatives in developing treatments for tuberculosis (S. Kantevari et al., 2011).
Corrosion Inhibition
Saraswat and Yadav (2020) explored quinoxaline derivatives as corrosion inhibitors for mild steel in an acidic medium, indicating the potential of these compounds in industrial applications for protecting metals against corrosion (V. Saraswat & M. Yadav, 2020).
Cancer Research
Abad et al. (2021) conducted studies on novel isoxazolequinoxaline derivatives, examining their structure through crystallography and evaluating their potential as anti-cancer drugs via docking studies. This suggests that quinoxaline derivatives might be beneficial in oncological research and drug development (N. Abad et al., 2021).
Organic Electronics
Wang et al. (2021) investigated dibenzo[f,h]furo[2,3-b]quinoxaline-based molecules for their application in organic light-emitting diodes (OLEDs), demonstrating the potential of quinoxaline derivatives in the field of organic electronics and photonics (Xinye Wang et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit cytotoxic effects against certain cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to induce apoptosis in cancer cells
Orientations Futures
The future directions for research into furan- and thiophene-2-carbonyl amino acid derivatives could involve further exploration of their potential applications in the treatment of conditions related to hypoxia . Additionally, more research could be done to fully understand their synthesis, chemical reactions, and safety profile.
Propriétés
IUPAC Name |
furan-2-yl-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S/c25-20(18-3-1-9-26-18)24-17(12-16(23-24)19-4-2-10-27-19)13-5-6-14-15(11-13)22-8-7-21-14/h1-11,17H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIARBUZEORRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
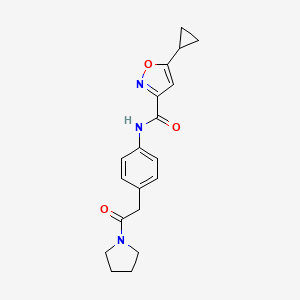
![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2985058.png)
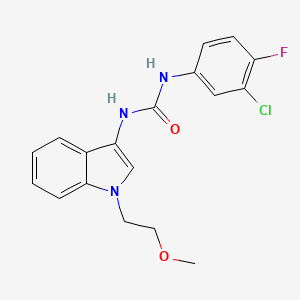
![6-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2985061.png)
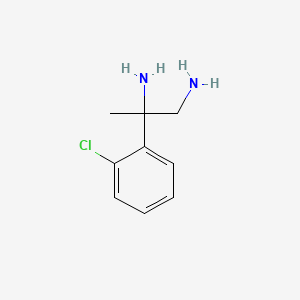
![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2985064.png)

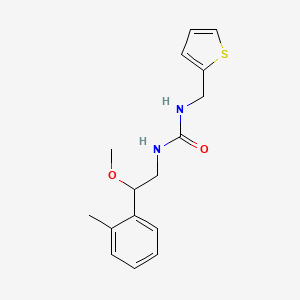
![3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2985068.png)
![N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2985070.png)

